molecular formula C22H24N2O5S B14091368 3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide

3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide

Cat. No.: B14091368
M. Wt: 428.5 g/mol
InChI Key: QHJZLRUMGCHVHP-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors One common approach is the condensation of an isoquinoline derivative with an ethoxymethylene compound under acidic conditionsThe reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids, can further enhance the reaction rates and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the isoquinoline core can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Ethoxymethylene)-1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)-n,n-diethylbenzenesulfonamide is unique due to its combination of an isoquinoline core with an ethoxymethylene and sulfonamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C22H24N2O5S/c1-4-23(5-2)30(27,28)17-11-9-10-16(14-17)24-21(25)19-13-8-7-12-18(19)20(22(24)26)15-29-6-3/h7-15H,4-6H2,1-3H3

InChI Key

QHJZLRUMGCHVHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=COCC)C2=O

Origin of Product

United States

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